ethyl 2-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-amido]benzoate
Description
This compound features a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and an ethyl benzoate ester linked via an amide at position 2 (Fig. 1).
Properties
IUPAC Name |
ethyl 2-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-3-29-21(28)16-6-4-5-7-17(16)24-20(27)19-13(2)26-12-18(25-22(26)30-19)14-8-10-15(23)11-9-14/h4-12H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXNINCQXPVXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-amido]benzoate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the imidazo[2,1-b][1,3]thiazole core through a cyclization reaction involving a thiazole derivative and an imidazole precursor . The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis . The scalability of the production process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Oxidation Reactions
The imidazo[2,1-b] thiazole moiety contains a sulfur atom susceptible to oxidation. Common reagents and outcomes include:
-
Hydrogen peroxide (H₂O₂) : Oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives, depending on reaction duration and temperature.
-
Potassium permanganate (KMnO₄) : May oxidize methyl substituents on the thiazole ring to carboxylic acids under acidic conditions.
Table 1: Oxidation Reactions
| Reaction Site | Reagent/Conditions | Major Product |
|---|---|---|
| Thiazole sulfur | H₂O₂, 25–60°C, 2–6 hrs | Sulfoxide or sulfone derivatives |
| Methyl group (C-3) | KMnO₄, H₂SO₄, reflux | Carboxylic acid derivative |
Reduction Reactions
The amide and ester groups are potential reduction targets:
-
Lithium aluminum hydride (LiAlH₄) : Reduces the ester group to a primary alcohol and the amide to an amine.
-
Sodium borohydride (NaBH₄) : Selectively reduces carbonyl groups under milder conditions.
Table 2: Reduction Reactions
| Functional Group | Reagent/Conditions | Major Product |
|---|---|---|
| Ester (COOEt) | LiAlH₄, dry ether, 0–25°C | Benzylic alcohol derivative |
| Amide (CONH) | LiAlH₄, THF, reflux | Secondary amine derivative |
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring undergoes EAS at meta/para positions due to fluorine’s electron-withdrawing nature:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups.
-
Halogenation : Cl₂ or Br₂ with FeCl₃ catalyst adds halogens.
Nucleophilic Substitution
The thiazole ring’s electron-deficient nature allows nucleophilic attack at C-2 or C-5 positions:
-
Amination : Reaction with NH₃ or amines under high temperature.
Table 3: Substitution Reactions
| Reaction Type | Reagent/Conditions | Major Product |
|---|---|---|
| Fluorophenyl nitration | HNO₃, H₂SO₄, 0–5°C | 3-nitro-4-fluorophenyl derivative |
| Thiazole amination | NH₃, CuCl₂, 120°C, 12 hrs | 5-aminoimidazo[2,1-b]thiazole derivative |
Hydrolysis Reactions
-
Ester hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the ester to carboxylic acid.
-
Amide hydrolysis : Concentrated HCl or H₂SO₄ hydrolyzes the amide to carboxylic acid and amine.
Table 4: Hydrolysis Reactions
| Functional Group | Reagent/Conditions | Major Products |
|---|---|---|
| Ester (COOEt) | 6M HCl, reflux, 8 hrs | 2-carboxybenzamido derivative |
| Amide (CONH) | H₂SO₄ (conc.), 100°C, 24 hrs | Benzoic acid + thiazole amine derivative |
Cross-Coupling Reactions
The fluorophenyl group participates in palladium-catalyzed couplings:
-
Suzuki coupling : Reacts with arylboronic acids to form biaryl derivatives.
Table 5: Cross-Coupling Reactions
| Reaction Type | Reagent/Conditions | Major Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-fluorobiphenyl derivative |
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-amido]benzoate has been investigated for its anticancer properties . Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting oxidative stress.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties , with studies showing effectiveness against various microbial strains. For instance:
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that this compound could be developed into a treatment for bacterial and fungal infections.
Antiviral Properties
Research has also explored the compound's antiviral potential , particularly against RNA viruses. Its mechanism may involve the inhibition of viral replication through interference with viral enzymes or host cell pathways.
Anti-inflammatory Effects
Studies indicate that derivatives of imidazo[2,1-b][1,3]thiazole can exhibit anti-inflammatory activities , making them candidates for treating inflammatory diseases by modulating cytokine production.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed selective cytotoxicity against various cancer cell lines (e.g., breast and lung cancer), indicating a promising avenue for further drug development.
- Antimicrobial Testing : In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested alongside standard antibiotics against resistant strains of bacteria. Results indicated enhanced efficacy compared to traditional treatments.
Mechanism of Action
The mechanism of action of ethyl 2-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-amido]benzoate involves its interaction with specific molecular targets. The compound binds to DNA and inhibits the activity of topoisomerase enzymes, leading to DNA strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
Fluorine vs. Halogenated Phenyl Groups
- 4-Fluorophenyl (Target Compound): The electron-withdrawing fluorine atom enhances polarity and may improve interactions with enzymatic active sites.
- Crystallographic studies () show π-π stacking interactions in chlorophenyl analogs, which stabilize solid-state structures .
- 4-Bromophenyl (2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide): Bromine’s higher atomic weight may enhance halogen bonding but reduce solubility.
Table 1: Impact of Position 6 Substituents
Substituent Variations at Position 3
Methyl Group vs. Hydrogen or Larger Groups
Table 2: Position 3 Substituent Effects
| Substituent | Steric Hindrance | Conformational Flexibility | Reference |
|---|---|---|---|
| Methyl | High | Low | |
| Hydrogen | None | High |
Functional Group Variations at Position 2
Ethyl Benzoate Amido vs. Carboxylate Esters or Hydrazides
- Ethyl Benzoate Amido (Target Compound) : The benzoate ester and amide linkage may act as a prodrug, improving oral absorption. describes similar hydrazide intermediates as precursors for bioactive compounds .
- Acetohydrazide (2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide) : Hydrazide groups enhance solubility and metal chelation, critical for aldose reductase inhibition () .
Research Findings and Inferences
- Enzyme Inhibition : Bromophenyl hydrazides () and fluorophenyl derivatives () suggest position 6 substituents dictate target enzyme selectivity. Fluorine’s electronegativity may favor acetylcholinesterase, while bromine enhances aldose reductase binding .
- Crystallography : Chlorophenyl analogs exhibit π-π stacking, stabilizing crystal lattices. The target compound’s benzoate group may introduce additional intermolecular interactions .
Biological Activity
Ethyl 2-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-amido]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes an imidazo[2,1-b][1,3]thiazole moiety, known for its diverse pharmacological properties. The synthesis of such compounds typically involves multi-step organic reactions that yield derivatives with varying biological activities.
Anticancer Activity
Research has shown that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. For instance, studies have reported that compounds similar to this compound demonstrate selective cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth through multiple pathways. For example, they may affect cell cycle regulation and promote oxidative stress within cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazole possess antibacterial and antifungal activities.
- In vitro Studies : this compound was tested against various microbial strains including Staphylococcus aureus and Candida albicans , showing moderate to high inhibition rates .
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Candida albicans | 12 | |
| Pseudomonas aeruginosa | 10 |
Carbonic Anhydrase Inhibition
Another significant biological activity of this compound is its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are enzymes that play crucial roles in physiological processes.
- Selectivity : Research indicates that certain derivatives can selectively inhibit specific isoforms of carbonic anhydrases (e.g., hCA II), which is relevant in cancer therapy and other diseases .
Case Studies
Several case studies have highlighted the efficacy of imidazo[2,1-b][1,3]thiazole derivatives in clinical settings:
- Study on Anticancer Properties : A recent study assessed a series of imidazo[2,1-b][1,3]thiazole compounds for their anticancer activity against breast cancer cell lines. The results indicated that specific modifications to the thiazole ring enhanced potency against MDA-MB-231 cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of these compounds against multidrug-resistant bacterial strains. The findings suggested that modifications in the aromatic substituents significantly improved antibacterial activity .
Q & A
Q. What are the established synthetic routes for preparing imidazo[2,1-b]thiazole derivatives similar to the target compound?
The synthesis typically involves cyclocondensation reactions. For example, imidazo[2,1-b]thiazole cores can be generated by reacting 5-fluorobenzothiazole amine with substituted phenacyl bromides under microwave irradiation (130°C, 45 min) in ethanol . Modifications to the amido-benzoate side chain may follow hydrazide intermediate formation, as described in methods for acetohydrazide derivatives . Key steps include solvent selection (e.g., ethanol for reflux) and purification via recrystallization using ethyl acetate/hexane mixtures .
Q. How can researchers validate the structural integrity of synthesized derivatives?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm substituent positions via - and -NMR shifts (e.g., aromatic protons at δ 6.8–8.2 ppm, thiazole carbons at δ 160–170 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C–S bonds ≈1.74 Å) and dihedral angles between fused rings (e.g., <5° planar deviation in benzothiazole units) to confirm stereoelectronic effects .
Q. What preliminary biological screening methods are applicable for imidazo[2,1-b]thiazole derivatives?
- Enzyme inhibition assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method with donepezil as a positive control .
- Antimicrobial testing : Employ broth microdilution (MIC determination) against bacterial/fungal strains .
Advanced Research Questions
Q. How do computational methods enhance the design of imidazo[2,1-b]thiazole derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies potential binding modes with biological targets (e.g., AChE active sites). For example, microwave-assisted synthesis ( ) can be optimized using reaction path search algorithms to reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for imidazo[2,1-b]thiazoles?
- Comparative crystallography : Analyze how substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) alter dihedral angles and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Bioisosteric replacement : Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-chlorophenyl) to assess changes in lipophilicity and target affinity .
Q. How can researchers address low yield in multi-step syntheses of the target compound?
- Microwave optimization : Reduce reaction time (e.g., from 6 hours to 45 minutes) and improve regioselectivity .
- Protecting group strategies : Use acetic acid as a catalyst in hydrazone formation to minimize side reactions during amide coupling .
Q. What advanced techniques characterize intermolecular interactions in crystalline forms?
- Hirshfeld surface analysis : Quantify contributions of H-bonding (e.g., 15–20% of crystal packing) and π-π stacking (e.g., centroid distances ≈3.8 Å) .
- Thermogravimetric analysis (TGA) : Assess thermal stability linked to hydrogen-bonding networks .
Methodological Considerations
Data Contradiction Example :
If a derivative shows high in vitro AChE inhibition but poor cellular activity, evaluate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
